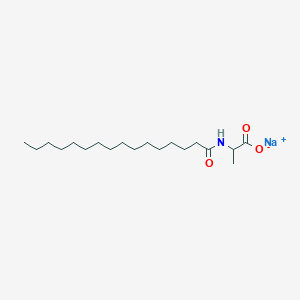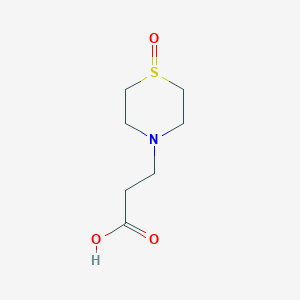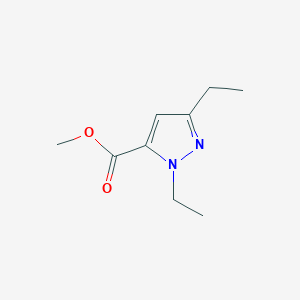
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is an organic compound characterized by its unique structure, which includes multiple double bonds and a thiol group. This compound is part of the broader class of terpenes, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: Polymerizing isoprene units to form the desired carbon skeleton.
Functional Group Introduction: Introducing the thiol group through reactions such as thiolation.
Double Bond Formation: Ensuring the correct placement of double bonds through controlled reactions like dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exerts its effects involves interactions with various molecular targets and pathways. For example, its thiol group can interact with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl dodecanoate
Uniqueness
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H26S |
|---|---|
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
Clé InChI |
CJWPDADGDASKGI-YFVJMOTDSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CS)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCS)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


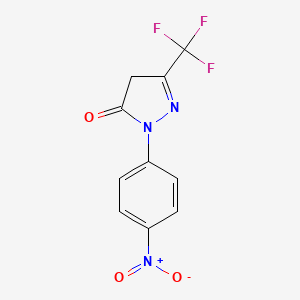
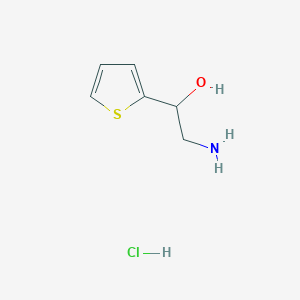

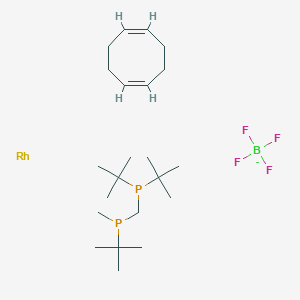
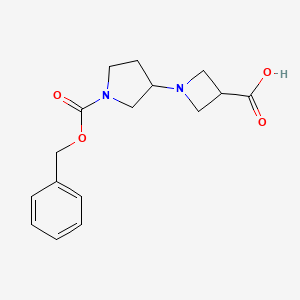

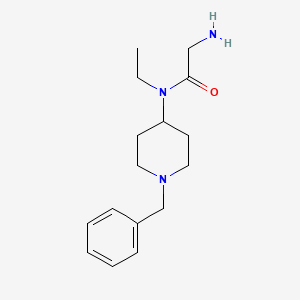
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
